molecular formula C12H10BrNO4 B173935 3-(Bromomethyl)benzoic acid N-succinimidylester CAS No. 155863-35-7

3-(Bromomethyl)benzoic acid N-succinimidylester

Cat. No.: B173935
CAS No.: 155863-35-7
M. Wt: 312.12 g/mol
InChI Key: BHXBPWLMEXGVCV-UHFFFAOYSA-N
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Description

3-(Bromomethyl)benzoic acid N-succinimidylester is an organic compound with the molecular formula C12H10BrNO4 and a molecular weight of 312.12 g/mol . It is commonly used as a cross-linking reagent in proteomics research . This compound is known for its ability to form stable amide bonds with primary amines, making it valuable in various biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)benzoic acid N-succinimidylester typically involves the esterification of 3-(Bromomethyl)benzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)benzoic acid N-succinimidylester primarily undergoes substitution reactions due to the presence of the bromomethyl group. It can also participate in esterification and amidation reactions.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols. The reaction is often carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) at room temperature.

    Esterification and Amidation: These reactions involve the use of coupling agents like DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in solvents such as dichloromethane or DMF.

Major Products Formed

    Substitution Reactions: The major products are substituted benzoic acid derivatives where the bromine atom is replaced by the nucleophile.

    Esterification and Amidation: The major products are esters or amides formed by the reaction of the carboxyl group with alcohols or amines, respectively.

Scientific Research Applications

3-(Bromomethyl)benzoic acid N-succinimidylester is widely used in scientific research due to its ability to form stable covalent bonds with primary amines. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

  • N-Succinimidyl 4-(bromomethyl)benzoate
  • N-Succinimidyl 3-(chloromethyl)benzoate
  • N-Succinimidyl 4-(chloromethyl)benzoate

Uniqueness

Compared to its analogs, 3-(Bromomethyl)benzoic acid N-succinimidylester offers a unique combination of reactivity and stability. The bromomethyl group provides a good leaving group for substitution reactions, while the succinimidyl ester ensures efficient coupling with primary amines. This makes it particularly useful in applications requiring precise and stable modifications of biomolecules.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-(bromomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO4/c13-7-8-2-1-3-9(6-8)12(17)18-14-10(15)4-5-11(14)16/h1-3,6H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXBPWLMEXGVCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=CC(=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40434663
Record name N-Succinimidyl 3-(bromomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155863-35-7
Record name N-Succinimidyl 3-(bromomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Bromomethyl)benzoic acid N-succinimidylester
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